The Chemical and Physical Properties of 9-Oxa-3-azabicyclo[3.3.1]nonane Hydrochloride: A Technical Guide for Drug Development
The Chemical and Physical Properties of 9-Oxa-3-azabicyclo[3.3.1]nonane Hydrochloride: A Technical Guide for Drug Development
Here is an in-depth technical guide detailing the chemical, physical, and synthetic properties of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride, designed for researchers and drug development professionals.
Executive Summary: Escaping Flatland
Modern medicinal chemistry is increasingly shifting away from flat, sp2-hybridized aromatic systems toward 3D, sp3-rich architectures to improve target selectivity, solubility, and metabolic stability. Morpholine is a ubiquitous structural motif in drug design; however, its susceptibility to oxidative metabolism (e.g., ring-opening or conversion to morpholinones) often limits the pharmacokinetic (PK) lifespan of drug candidates.
9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride emerges as a premium, rigidified morpholine bioisostere. By bridging the morpholine core, this bicyclic system locks the conformation, increases lipophilicity (cLogP), and shields the heteroatoms from rapid enzymatic degradation, making it an invaluable building block for next-generation therapeutics, including kinase and fibroblast activation protein (FAP) inhibitors [1].
Physicochemical Profiling
Understanding the baseline physical and chemical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological systems. The hydrochloride salt form is preferred for its bench stability, ease of handling, and high aqueous solubility compared to the volatile free base.
Table 1: Quantitative Chemical and Physical Data
| Property | Value |
| Compound Name | 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride |
| CAS Number | 1947317-74-9 (HCl salt) / 117024-59-6 (Free base) |
| Molecular Formula | C₇H₁₄ClNO (Salt) / C₇H₁₃NO (Free base) |
| Molecular Weight | 163.65 g/mol |
| Monoisotopic Mass | 127.09972 Da (Free base) [2] |
| SMILES | Cl.C1CC2CNCC(C1)O2 |
| Structural Class | Bridged bicyclic aliphatic secondary amine |
| Predicted CCS ([M+H]⁺) | 124.8 Ų [2] |
| cLogP Shift | ~ +0.4 (Relative to unbridged analogs) [1] |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride requires a highly controlled, stereochemically aware approach. The most efficient, scalable route was established by Zaytsev et al., starting from 4H-pyran-2,6-dicarboxylic acid [1].
Mechanistic Causality in the Synthetic Design
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Ammonium Salt Formation: Neutralizing the dicarboxylic acid with aqueous ammonia prepares the nitrogen source directly complexed with the carboxylates, setting the stage for intramolecular cyclization.
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Solvent-Free Thermal Cyclization: Heating the solid diammonium salt to 230 °C leverages Le Chatelier's principle. By driving off water and excess ammonia gas, the thermodynamic equilibrium is forced entirely toward the formation of the bicyclic imide. Solvent-free conditions prevent solvent-mediated side reactions and bypass laborious chromatographic purification.
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Chemoselective Imide Reduction: Borane-THF (BH₃·THF) is selected over harsher reducing agents (like LiAlH₄) because it selectively reduces the imide carbonyls without cleaving the highly strained ether bridge. The subsequent addition of HCl in ether quenches the borane complex and precipitates the product cleanly as the hydrochloride salt.
Step-by-Step Experimental Protocol
Note: This protocol yields an overall efficiency of ~50–55% across three steps.
Step 1: Preparation of the Diammonium Salt
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Suspend 4H-pyran-2,6-dicarboxylic acid in a reaction vessel.
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Add an excess of aqueous ammonia (NH₃) and stir at room temperature (RT) for 2 hours.
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Evaporate the solvent in vacuo and freeze-dry to afford the diammonium salt as a white solid (Yield: ~98%).
Step 2: Imide Formation (9-Oxa-3-azabicyclo[3.3.1]nonane-2,4-dione)
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Transfer the solid diammonium salt to a reaction vessel equipped for gas evolution.
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Heat the stirred solid to 230 °C for 6 hours under solvent-free conditions.
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Cool the resulting solid to RT and wash with cold solvent to isolate the imide (Yield: ~76%).
Step 3: Reduction and Salt Formation
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Dissolve the imide in anhydrous THF under an inert atmosphere.
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Slowly add a 1M solution of BH₃ in THF. Heat the mixture to 67 °C for 2.5 hours.
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Cool the mixture and carefully quench with methanol.
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Add a solution of HCl in Et₂O and heat to 70 °C for 3 hours to break the boron-amine complex.
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Filter the resulting precipitate to isolate 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride as an off-white solid (Yield: ~68%).
Synthetic workflow for 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride.
Applications in Medicinal Chemistry & Drug Design
The secondary amine of 9-oxa-3-azabicyclo[3.3.1]nonane serves as an excellent nucleophile for integration into complex pharmacophores. However, due to the steric bulk of the bicyclic framework, standard SₙAr (nucleophilic aromatic substitution) reactions often suffer from poor kinetics.
Case Study: Integration into FAP Inhibitors
In the development of Fibroblast Activation Protein (FAP) inhibitors—a critical target in oncology for disrupting the tumor microenvironment—this bridged morpholine is coupled to an aryl/heteroaryl halide core [3].
To overcome the steric hindrance of the secondary amine, a Buchwald-Hartwig Cross-Coupling is employed.
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Catalyst Choice: RuPhos Pd G4 is utilized. RuPhos is an electron-rich, bulky biarylphosphine ligand that accelerates the reductive elimination step—the typical bottleneck when coupling sterically demanding secondary amines.
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Base Choice: Cs₂CO₃ is used as a mild base to deprotonate the hydrochloride salt and facilitate the catalytic cycle without degrading sensitive functional groups (such as cyanothiazolidines) present on the substrate [3].
Pharmacological integration pathway via Buchwald-Hartwig Cross-Coupling.
Experimental Protocol for Buchwald-Hartwig Coupling
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In a reaction vial, combine the aryl halide core (1.0 eq), 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride (1.2 eq), RuPhos Pd G4 (0.1 eq), and Cs₂CO₃ (2.5 eq).
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Suspend the mixture in anhydrous dioxane.
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Degas the reaction mixture via 5× vacuum/N₂ cycles to prevent catalyst oxidation.
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Stir vigorously at 90 °C for 17 hours.
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Cool to RT, dilute with EtOAc, filter through a pad of Celite, and purify via flash chromatography [3].
Conclusion
9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride represents a highly strategic building block for modern drug discovery. By understanding its synthesis—specifically the causality behind the solvent-free cyclization and chemoselective reduction—and its application via advanced cross-coupling techniques, medicinal chemists can effectively deploy this bioisostere to rescue metabolically vulnerable pipelines and enhance target affinity.
